MS33

WDR5 PROTAC binding affinity

MS33 is the prototypic WDR5 PROTAC degrader, essential for SAR benchmarking (Kd: WDR5 120 nM, VCB 870 nM; DC50: 260 nM). Its ternary complex crystal structure (PDB 7JTO) enables rational design, and it is validated for distinguishing degradation from inhibition in MLL-r AML and PDAC models. Select for its well-characterized, reference-grade mechanism.

Molecular Formula C64H84F3N11O7S
Molecular Weight 1208.5 g/mol
Cat. No. B12423067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS33
Molecular FormulaC64H84F3N11O7S
Molecular Weight1208.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O
InChIInChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1
InChIKeyGLYGYEQLMMPSAW-QWQPEEPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS33 (N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide) Product Procurement Evidence: WDR5 PROTAC Degrader Technical Specifications


MS33 (CAS 2407449-11-8) is a first-in-class proteolysis-targeting chimera (PROTAC) that degrades the WD40 repeat domain protein 5 (WDR5) through the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. The compound is characterized by a C9-alkyl linker connecting a VHL-recruiting ligand derived from VH032 to a WDR5-binding warhead based on the OICR-9429 scaffold [2]. MS33 is supplied as a research tool compound for investigating WDR5-dependent oncogenic processes, with documented binding affinities of Kd = 870 nM for the VCB complex and Kd = 120 nM for WDR5 .

Procurement Rationale: Why MS33 Cannot Be Replaced with Generic WDR5 Inhibitors or Alternative PROTAC Degraders


Inhibitors such as OICR-9429 block WDR5–MLL protein-protein interactions (Kd = 93 ± 28 nM) but fail to deplete WDR5 protein, resulting in incomplete blockade of WDR5 functionality and partial therapeutic effects . The same study demonstrates that non-degrading analogs of MS33 (incapable of E3 ligase conjugation) do not produce WDR5 depletion [1]. Furthermore, MS67, a later-generation WDR5 degrader, exhibits distinct binding cooperativity and degradation kinetics (Kd VCB = 140 nM; Kd WDR5 = 63 nM) that differentiate its pharmacological profile . Selection of MS33 over these comparators depends on specific experimental objectives—requiring either the prototypic degrader scaffold for SAR studies or a VHL-based degradation mechanism with documented ternary complex structure.

MS33 Quantitative Differentiation Evidence: Comparative Performance Metrics for Scientific Selection


MS33 Binding Affinity vs. OICR-9429 Inhibitor: WDR5 Engagement Comparison

MS33 binds WDR5 with Kd = 120 nM, measured by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . In comparison, the WDR5 inhibitor OICR-9429 exhibits WDR5 Kd = 93 ± 28 nM . The modest difference in binary binding affinity (~1.3-fold) indicates that MS33 retains comparable WDR5 engagement to the parent inhibitor scaffold while additionally recruiting VHL for degradation.

WDR5 PROTAC binding affinity Kd target engagement

MS33 Cellular Degradation Efficiency: DC50 and Maximum Degradation Quantified

MS33 induces concentration- and time-dependent degradation of WDR5 in MV4;11 acute myeloid leukemia cells, achieving a DC50 (half-maximal degradation concentration) of 260 nM and a maximum degradation (Dmax) of 71% after 18-hour treatment . The parent inhibitor OICR-9429 does not degrade WDR5 protein, representing a qualitative functional difference [1]. The prototypic degrader MS33 therefore provides a benchmark scaffold for WDR5 degradation studies, against which optimized degraders such as MS67 (Kd WDR5 = 63 nM; enhanced cooperativity) can be compared .

WDR5 degradation DC50 Western blot PROTAC efficacy MV4;11

MS33 Structural Characterization: Ternary Complex Crystal Structure Enables Rational Optimization

A high-resolution crystal structure of MS33 in ternary complex with WDR5 and the VHL–ElonginC–ElonginB (VCB) E3 ligase complex has been deposited in the Protein Data Bank (PDB ID: 7JTO) [1]. This structure reveals the precise binding pose, linker trajectory, and protein–protein interface geometry of the MS33-induced ternary complex, enabling structure-based optimization that led to the development of the more potent degrader MS67 [2]. In contrast, OICR-9429 does not form a ternary complex with VHL and therefore lacks this structural characterization as a PROTAC [3].

X-ray crystallography ternary complex VHL PROTAC structure-based design

MS33 VHL E3 Ligase Recruitment: VCB Binding Affinity Defines Degradation Mechanism

MS33 binds the VCB (VHL–ElonginC–ElonginB) E3 ligase complex with Kd = 870 nM, as measured by SPR or ITC . This recruitment affinity, combined with WDR5 binding (Kd = 120 nM), drives ternary complex formation and subsequent ubiquitin-proteasome-dependent degradation of WDR5 [1]. The optimized analog MS67 exhibits improved VCB binding (Kd = 140 nM) and enhanced binding cooperativity, representing an ~6.2-fold improvement in VHL recruitment affinity over MS33 . MS33 therefore serves as the baseline VHL-recruiting scaffold for WDR5 degradation.

VHL recruitment E3 ligase Kd VCB complex ubiquitination

MS33 Degradation Selectivity: Proteomics Confirmation of WDR5-Specific Depletion

Global proteomics profiling of the optimized degrader MS67 demonstrated highly specific depletion of WDR5 with minimal off-target effects across the proteome [1]. As the prototypic scaffold, MS33 shares the same WDR5-binding warhead and VHL-recruiting ligand as MS67, differing primarily in linker composition and resulting cooperativity [2]. Non-degrading analogs of MS33 (lacking E3 ligase conjugation capability) do not produce WDR5 depletion, confirming that degradation requires ternary complex formation [3].

global proteomics selectivity off-target WDR5 PROTAC

MS33 Optimal Application Scenarios: Validated Use Cases from Quantitative Evidence


Structure-Based Design and SAR Studies of VHL-Recruiting WDR5 Degraders

Researchers engaged in structure-activity relationship (SAR) optimization of WDR5 PROTACs require the prototypic MS33 scaffold as a reference compound. The availability of the MS33 ternary complex crystal structure (PDB ID: 7JTO) provides atomic-resolution detail of the binding pose, linker trajectory, and protein–protein interface, enabling computational modeling and rational linker optimization [1]. MS33's characterized binding affinities (WDR5 Kd = 120 nM; VCB Kd = 870 nM) and degradation parameters (DC50 = 260 nM; Dmax = 71%) establish baseline metrics against which new analogs can be quantitatively benchmarked .

Mechanistic Studies of PROTAC-Mediated Ternary Complex Formation and Kinetics

Investigators studying the biophysical and kinetic principles of PROTAC-induced ternary complex formation benefit from MS33's thoroughly characterized binding parameters. The compound's moderate VCB affinity (Kd = 870 nM) relative to WDR5 affinity (Kd = 120 nM) provides a well-defined system for examining cooperativity, residence time, and ubiquitination efficiency [1]. The documented concentration- and time-dependent degradation profile in MV4;11 cells (0.05–5 μM, 1–24 h) enables detailed kinetic modeling of degradation onset, maximal effect, and recovery .

Comparative Pharmacology: Differentiating Degrader vs. Inhibitor Effects on WDR5-Dependent Transcription

Experimental protocols requiring differentiation between WDR5 inhibition and WDR5 depletion should utilize MS33 in parallel with OICR-9429. Whereas OICR-9429 blocks WDR5–MLL protein–protein interactions (Kd = 93 nM) without degrading the protein, MS33 induces proteasome-dependent WDR5 depletion (DC50 = 260 nM) through VHL recruitment [1]. Genomics analyses demonstrate that relative to non-degrading inhibitors, PROTAC-mediated degradation is far more potent in suppressing overall transcription of WDR5-regulated genes and reducing global H3K4 methylation .

Acute Myeloid Leukemia (AML) and Pancreatic Cancer Cell Line Studies of WDR5 Dependency

MS33 is validated for use in MLL-rearranged acute myeloid leukemia (MLL-r AML) and pancreatic ductal adenocarcinoma (PDAC) cell lines, including MV4;11 and MIA PaCa-2 models [1]. The compound's degradation activity has been characterized in these specific cellular contexts, with documented WDR5 depletion and downstream effects on chromatin-bound MLL complex components and c-MYC . Researchers investigating WDR5-dependent oncogenic transcription should select MS33 as a chemical probe with established activity in these disease-relevant models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.